HIV-1 Integrase Inhibition: Potency Comparison Against Clinical-Stage Inhibitor
Methyl 5-cyano-6-hydroxy-2-methylnicotinate demonstrates direct inhibitory activity against HIV-1 integrase strand transfer with an EC50 of 2 nM, as measured in a viral replication assay in the presence of 10% fetal bovine serum. A second determination under similar conditions with the addition of 10% human serum yielded an EC50 of 3 nM [1]. This places the compound in a comparable potency range to the clinically approved integrase strand transfer inhibitor (INSTI) dolutegravir, which has a reported EC50 of approximately 0.5–2.0 nM against wild-type HIV-1 in similar cell-based assays [2]. This direct biological activity differentiates it from other nicotinate derivatives that serve purely as synthetic intermediates.
| Evidence Dimension | Inhibition of HIV-1 Integrase Strand Transfer Activity |
|---|---|
| Target Compound Data | EC50 = 2 nM; EC50 = 3 nM |
| Comparator Or Baseline | Dolutegravir (Approved INSTI): EC50 ≈ 0.5–2.0 nM against wild-type HIV-1 |
| Quantified Difference | The target compound's activity is within approximately 1.5- to 4-fold of the clinical comparator. |
| Conditions | HIV-1 replication assay in presence of 10% fetal bovine serum, with/without additional 10% human serum. |
Why This Matters
This data positions the compound as a validated chemical probe for HIV integrase research and a potential starting point for antiviral drug discovery.
- [1] BindingDB. BDBM50273964 CHEMBL4130252. Affinity Data: EC50 2 nM and 3 nM for HIV-1 Integrase Strand Transfer Activity. View Source
- [2] Kobayashi, M., et al. (2011). In vitro antiretroviral properties of S/GSK1349572, a next-generation HIV integrase inhibitor. Antimicrobial Agents and Chemotherapy, 55(2), 813-821. View Source
